molecular formula C14H18FNO2 B5071255 4-[(2-fluorophenyl)acetyl]-2,6-dimethylmorpholine

4-[(2-fluorophenyl)acetyl]-2,6-dimethylmorpholine

Cat. No.: B5071255
M. Wt: 251.30 g/mol
InChI Key: RVWHOAJNCWWURR-UHFFFAOYSA-N
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Description

The compound “4-[(2-fluorophenyl)acetyl]-2,6-dimethylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is substituted with a 2-fluorophenyl acetyl group at the 4-position and two methyl groups at the 2,6-positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methyl groups on the morpholine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would likely be influenced by its functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a morpholine ring act by mimicking or blocking the action of natural substances in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other industries. This could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-10-8-16(9-11(2)18-10)14(17)7-12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWHOAJNCWWURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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